molecular formula C27H29N5O3 B1243822 (1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- CAS No. 885684-79-7

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)-

Katalognummer: B1243822
CAS-Nummer: 885684-79-7
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: HHFWQMFTPDFWLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for (1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity .

Analyse Chemischer Reaktionen

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:

(1,1'-Biphenyl)-2-carboxylic acid, 2'-(((5-(aminoiminomethyl)-2-pyridinyl)amino)methyl)-4'-ethenyl-4-(((2-methylpropyl)amino)carbonyl)- is unique due to its specific molecular structure and the range of applications it has in scientific research .

Eigenschaften

CAS-Nummer

885684-79-7

Molekularformel

C27H29N5O3

Molekulargewicht

471.5 g/mol

IUPAC-Name

2-[2-[[(5-carbamimidoylpyridin-2-yl)amino]methyl]-4-ethenylphenyl]-5-(2-methylpropylcarbamoyl)benzoic acid

InChI

InChI=1S/C27H29N5O3/c1-4-17-5-8-21(20(11-17)15-31-24-10-7-19(14-30-24)25(28)29)22-9-6-18(12-23(22)27(34)35)26(33)32-13-16(2)3/h4-12,14,16H,1,13,15H2,2-3H3,(H3,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI-Schlüssel

HHFWQMFTPDFWLM-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C=C)CNC3=NC=C(C=C3)C(=N)N)C(=O)O

Kanonische SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C=C)CNC3=NC=C(C=C3)C(=N)N)C(=O)O

Synonyme

2'-((5-carbamimidoyl-pyridin-2-ylamino)-methyl)-4-isobutylcarbamoyl-4'-vinyl-biphenyl-2-carboxylic acid
BCX-3607

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.